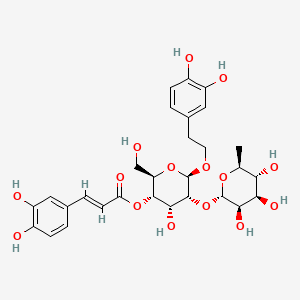
Magnoloside M
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Magnoloside M is a phenylethanoid glycoside isolated from the bark of Magnolia officinalis, a traditional Chinese medicinal plant. This compound is known for its diverse pharmacological properties, including antioxidant, anti-inflammatory, and neuroprotective effects .
准备方法
Synthetic Routes and Reaction Conditions
Magnoloside M can be synthesized through the extraction of Magnolia officinalis bark. The extraction process involves the use of solvents such as methanol or ethanol to isolate the phenylethanoid glycosides. The crude extract is then subjected to chromatographic techniques to purify this compound .
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale extraction and purification processes. The bark of Magnolia officinalis is harvested and dried, followed by solvent extraction. The extract is then concentrated and purified using techniques such as high-performance liquid chromatography (HPLC) to obtain pure this compound .
化学反应分析
Types of Reactions
Magnoloside M undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate and hydrogen peroxide.
Reduction: Common reagents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens and nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of quinones, while reduction can yield alcohols .
科学研究应用
Magnoloside M has a wide range of scientific research applications:
Chemistry: It is used as a reference compound in the study of phenylethanoid glycosides and their derivatives.
Biology: It is studied for its antioxidant and anti-inflammatory properties, which are beneficial in various biological systems.
Medicine: this compound is investigated for its potential therapeutic effects in treating conditions such as inflammation, oxidative stress, and neurodegenerative diseases.
Industry: It is used in the formulation of skincare products due to its photoprotective properties
作用机制
Magnoloside M exerts its effects through various molecular targets and pathways:
Antioxidant Activity: It scavenges free radicals and reduces oxidative stress by enhancing the activity of antioxidant enzymes such as superoxide dismutase and catalase.
Anti-inflammatory Activity: It inhibits the activation of nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinases (MAPKs), which are involved in the inflammatory response.
Neuroprotective Activity: It protects neurons from oxidative damage and apoptosis by modulating signaling pathways related to cell survival and death.
相似化合物的比较
Magnoloside M is compared with other phenylethanoid glycosides such as Magnoloside A and Magnoloside D. These compounds share similar structural features but differ in their specific biological activities and stability:
Magnoloside A: Known for its anti-inflammatory and neuroprotective effects.
Magnoloside D: Exhibits strong antioxidant properties but is less stable compared to this compound
Conclusion
This compound is a valuable compound with diverse pharmacological properties and scientific research applications. Its unique chemical structure and biological activities make it a promising candidate for further studies in chemistry, biology, medicine, and industry.
属性
分子式 |
C29H36O15 |
|---|---|
分子量 |
624.6 g/mol |
IUPAC 名称 |
[(2R,3S,4R,5R,6R)-6-[2-(3,4-dihydroxyphenyl)ethoxy]-4-hydroxy-2-(hydroxymethyl)-5-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-3-yl] (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate |
InChI |
InChI=1S/C29H36O15/c1-13-22(36)23(37)24(38)28(41-13)44-27-25(39)26(43-21(35)7-4-14-2-5-16(31)18(33)10-14)20(12-30)42-29(27)40-9-8-15-3-6-17(32)19(34)11-15/h2-7,10-11,13,20,22-34,36-39H,8-9,12H2,1H3/b7-4+/t13-,20+,22-,23+,24+,25+,26+,27+,28-,29+/m0/s1 |
InChI 键 |
NFBNGFRFMOYOCE-QQLYGORSSA-N |
手性 SMILES |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@@H]([C@@H]([C@H](O[C@H]2OCCC3=CC(=C(C=C3)O)O)CO)OC(=O)/C=C/C4=CC(=C(C=C4)O)O)O)O)O)O |
规范 SMILES |
CC1C(C(C(C(O1)OC2C(C(C(OC2OCCC3=CC(=C(C=C3)O)O)CO)OC(=O)C=CC4=CC(=C(C=C4)O)O)O)O)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


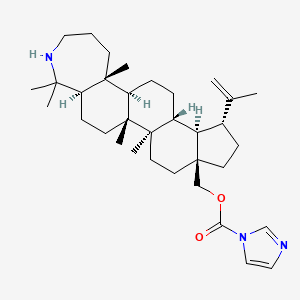
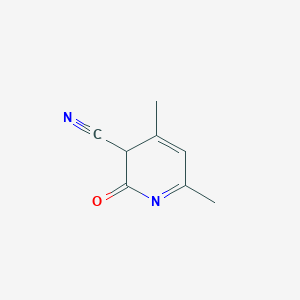
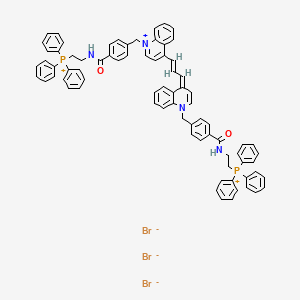
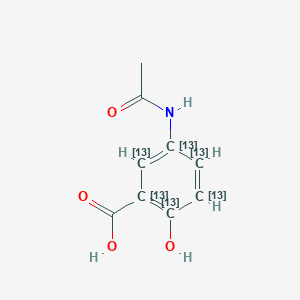
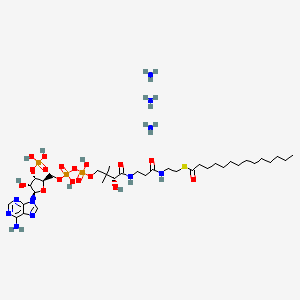
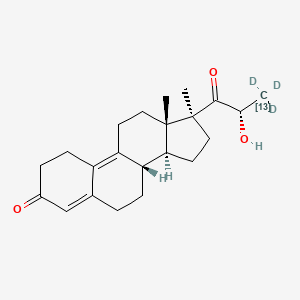

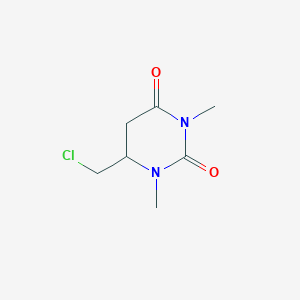
![N-[2-[2-[2-[2-[3-[2-(3-but-3-ynyldiazirin-3-yl)ethylamino]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethyl]-4-(7-oxofuro[3,2-g]chromen-9-yl)oxybutanamide](/img/structure/B12365453.png)

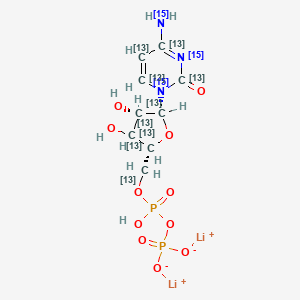
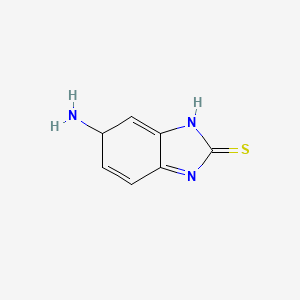
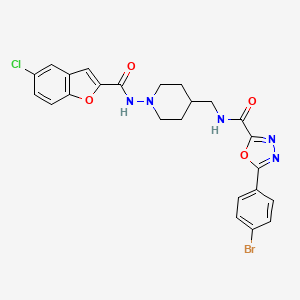
![[4-[[(2S)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]-5-(carbamoylamino)pentanoyl]amino]phenyl]methyl N-[(2S,3S,4S,6R)-3-hydroxy-2-methyl-6-[[(1S,3S)-3,5,12-trihydroxy-3-(2-hydroxyacetyl)-10-methoxy-6,11-dioxo-2,4-dihydro-1H-tetracen-1-yl]oxy]oxan-4-yl]carbamate](/img/structure/B12365474.png)
